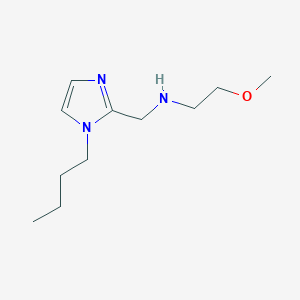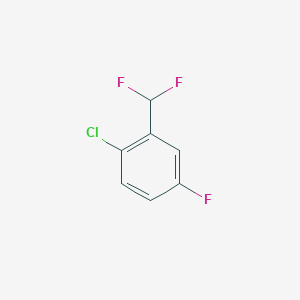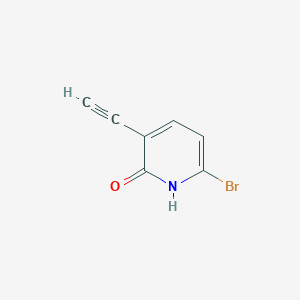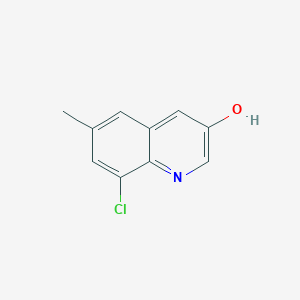
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine is a chemical compound with a complex structure that includes an imidazole ring, a butyl group, and a methoxyethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine typically involves the reaction of 1-butylimidazole with a suitable alkylating agent, followed by the introduction of the methoxyethylamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring or the methoxyethylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The methoxyethylamine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Butyl-1H-imidazol-2-yl)methanol
- (1-Butyl-1H-imidazol-2-yl)-acetic acid
- 1-(1-Butyl-1H-imidazol-2-ylmethyl)-piperazine
Uniqueness
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethylamine moiety differentiates it from other similar compounds, potentially offering enhanced reactivity and solubility.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H21N3O |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N-[(1-butylimidazol-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C11H21N3O/c1-3-4-7-14-8-5-13-11(14)10-12-6-9-15-2/h5,8,12H,3-4,6-7,9-10H2,1-2H3 |
Clave InChI |
FSPTYPCSPFPQFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CN=C1CNCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/no-structure.png)





![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)





